molecular formula C12H13NO5 B1393511 6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1219199-11-7

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1393511
M. Wt: 251.23 g/mol
InChI Key: LAGXLPINSLZGSO-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THIQ-3-COOH) is a novel compound that has recently been studied for its potential applications in scientific research. It is a highly reactive and unstable compound that is used as a reagent in organic synthesis. 6-OH-THIQ-3-COOH has been studied for its potential applications in drug discovery and development, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Utilization in Pharmacology

  • Enantiomeric forms of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, closely related to the compound of interest, have been synthesized using Candida antarctica lipase B. These forms are useful in creating modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including those with hydroxy and methoxy groups, have been found in the brain of untreated rats, suggesting they may play a physiological role (Nakagawa et al., 1996).

Chemical and Structural Analysis

  • Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives have been synthesized and analyzed, demonstrating their potential in enantioselective catalysis (Jansa et al., 2007).

  • Monitoring of optical isomers of amino acids with structures like 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been conducted to understand their conformational properties, which is crucial for pharmaceutical applications (Péter et al., 1995).

Biochemical Properties and Potential Applications

  • Brominated derivatives of 1,2,3,4-tetrahydroisoquinolines, similar to the subject compound, have been isolated from the red alga Rhodomela confervoides, indicating the compound's potential presence in natural sources (Ma et al., 2007).

  • Studies on the mimicking of tyrosine's active conformation in opioid peptides by 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suggest its relevance in designing opioid receptor ligands (Sperlinga et al., 2005).

properties

IUPAC Name

6-hydroxy-2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h2-4,10,14H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGXLPINSLZGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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